molecular formula C21H27Br3N3P B12749744 Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide CAS No. 172421-39-5

Pyridine, 4,4',4''-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide

Katalognummer: B12749744
CAS-Nummer: 172421-39-5
Molekulargewicht: 592.1 g/mol
InChI-Schlüssel: GEXNDOXWTAJOSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide: is a complex organic compound that features a pyridine ring structure with phosphinylidynetri-2,1-ethanediyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide typically involves the reaction of pyridine derivatives with phosphinylidynetri-2,1-ethanediyl groups under controlled conditions. The process may include steps such as:

    Formation of the phosphinylidynetri-2,1-ethanediyl intermediate: This involves the reaction of suitable precursors under specific conditions to form the intermediate.

    Coupling with pyridine: The intermediate is then coupled with pyridine rings to form the desired compound.

    Hydrobromide formation: The final step involves the addition of hydrobromic acid to form the trihydrobromide salt.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce pyridine derivatives with altered electronic properties.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: The compound may be explored for its pharmacological properties and potential therapeutic applications.

Industry: In the industrial sector, it can be used in the development of advanced materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

  • 2,4,6-tris(4-pyridyl)pyridine
  • 4,4’,4’'-(benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) iodide

Uniqueness: Pyridine, 4,4’,4’'-(phosphinylidynetri-2,1-ethanediyl)tris-, trihydrobromide is unique due to its specific phosphinylidynetri-2,1-ethanediyl groups, which impart distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

172421-39-5

Molekularformel

C21H27Br3N3P

Molekulargewicht

592.1 g/mol

IUPAC-Name

tris(2-pyridin-4-ylethyl)phosphane;trihydrobromide

InChI

InChI=1S/C21H24N3P.3BrH/c1-10-22-11-2-19(1)7-16-25(17-8-20-3-12-23-13-4-20)18-9-21-5-14-24-15-6-21;;;/h1-6,10-15H,7-9,16-18H2;3*1H

InChI-Schlüssel

GEXNDOXWTAJOSS-UHFFFAOYSA-N

Kanonische SMILES

C1=CN=CC=C1CCP(CCC2=CC=NC=C2)CCC3=CC=NC=C3.Br.Br.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.